A-Z Guide to the Synthesis of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine: A C-Nucleoside Analogue
A-Z Guide to the Synthesis of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine: A C-Nucleoside Analogue
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine, a complex C-nucleoside analogue. C-nucleosides are a class of compounds with significant therapeutic potential due to their enhanced stability against enzymatic hydrolysis compared to their natural N-nucleoside counterparts.[1][2] This stability makes them attractive scaffolds in drug discovery. This document details the retrosynthetic analysis, the preparation of key intermediates—a protected ribonolactone and a functionalized pyridine—and the pivotal C-C bond-forming glycosylation step. Each section provides not only step-by-step protocols but also the underlying chemical principles and rationale for the chosen methodologies, aimed at researchers, chemists, and professionals in the field of drug development.
Introduction and Strategic Overview
C-nucleosides, where a carbon atom of the heterocyclic base is directly attached to the anomeric carbon of the sugar moiety, are of great interest in medicinal chemistry.[2] The C-C glycosidic bond is resistant to enzymatic and chemical hydrolysis, a common metabolic pathway that deactivates many traditional N-nucleoside drugs. The target molecule, 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine[3][4], combines a protected ribose unit with a substituted pyridine ring, serving as a valuable synthon for more complex therapeutic agents.
The synthetic strategy hinges on a convergent approach. The core challenge in C-nucleoside synthesis is the stereocontrolled formation of the C-C bond at the anomeric center.[5] Our chosen strategy involves the nucleophilic addition of a lithiated pyridine species to an electrophilic, protected ribonolactone. This is a well-established and powerful method for constructing aryl C-glycosides.[1] The key steps involve:
-
Protection and Oxidation: Synthesis of the key electrophile, 2,3,5-Tri-O-benzyl-D-ribonolactone, from D-ribose.
-
Functionalization of the Heterocycle: Preparation of a suitable pyridine precursor for metalation.
-
Convergent C-C Bond Formation: Coupling of the lithiated pyridine with the ribonolactone to form a hemiacetal (lactol).
-
Stereoselective Reduction: Diastereoselective reduction of the endocyclic hemiacetal to furnish the desired β-anomer.
The benzyl (Bn) group is selected as the protecting group for the hydroxyls of ribose due to its stability under the strongly basic conditions of the lithiation step and its facile removal via catalytic hydrogenation in the final stages of a drug development campaign.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The primary disconnection is at the C-C bond between the pyridine ring and the ribofuranose moiety. This leads back to two key building blocks: a nucleophilic pyridine component and an electrophilic ribose component.
Caption: Retrosynthetic analysis of the target C-nucleoside.
Synthesis of Key Intermediates
Preparation of Glycosyl Donor: 2,3,5-Tri-O-benzyl-D-ribonolactone
The electrophilic partner in the key coupling reaction is 2,3,5-Tri-O-benzyl-D-ribonolactone. This compound is a versatile building block used in the synthesis of various nucleoside analogues, including Remdesivir.[6] It is typically prepared from commercially available D-ribono-γ-lactone or D-ribose itself. A common and effective method involves the oxidation of the readily available 2,3,5-Tri-O-benzyl-D-ribofuranose.
Workflow: Ribonolactone Synthesis
Caption: Workflow for the preparation of the ribonolactone electrophile.
Experimental Protocol:
-
Dissolution: Dissolve 2,3,5-tri-O-(phenylmethyl)-D-ribofuranose (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).[7]
-
Oxidation: Add acetic anhydride (Ac₂O, ~2.0 eq) to the solution under an inert atmosphere (e.g., Nitrogen).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water with stirring to precipitate the product and quench excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure 2,3,5-Tri-O-benzyl-D-ribonolactone as a solid.[7]
| Reagent | Molar Eq. | Purpose |
| 2,3,5-Tri-O-benzyl-D-ribofuranose | 1.0 | Starting Material |
| DMSO | Solvent | Solvent for Swern-type oxidation |
| Acetic Anhydride | ~2.0 | Activating agent/oxidant |
Preparation of Nucleophilic Acceptor: 5-Bromo-3-methyl-2-benzyloxypyridine
The nucleophilic pyridine component is prepared to enable a lithium-halogen exchange reaction, which is a reliable method for generating a specific aryllithium species. This precursor can be synthesized from commercially available starting materials. The benzyl ether at the 2-position serves as a protecting group and can also influence the regioselectivity of lithiation if direct deprotonation were attempted.
Protocol Rationale: The synthesis of this intermediate typically involves the benzylation of the corresponding 2-hydroxypyridine derivative. The bromine atom at the 5-position is strategically placed to facilitate the subsequent lithium-halogen exchange.
The Key C-Glycosylation and Reduction Sequence
This two-step sequence is the core of the entire synthesis, where the crucial C-C bond is formed, and the correct stereochemistry at the anomeric center is established.
Step 1: Nucleophilic Addition
The process involves a lithium-halogen exchange on the pyridine ring followed by nucleophilic attack on the carbonyl of the ribonolactone.
Experimental Protocol:
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Aryl Lithiation: Dissolve 5-bromo-3-methyl-2-benzyloxypyridine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 30-60 minutes to generate the aryllithium species in situ. The benzylic protons of the protecting groups are less acidic than the aromatic proton that is deprotonated after the exchange, preventing undesired side reactions.[8][9]
-
Nucleophilic Attack: In a separate flask, dissolve 2,3,5-Tri-O-benzyl-D-ribonolactone (1.0 eq) in anhydrous THF and cool to -78 °C.[10][11] Transfer the freshly prepared aryllithium solution to the lactone solution via cannula.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours. The reaction forms a mixture of anomeric hemiacetals (lactols).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature, extract with ethyl acetate, wash the organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude lactol mixture is typically used directly in the next step without extensive purification.
Step 2: Diastereoselective Reduction of the Lactol
The reduction of the intermediate lactol to the ribofuranoside is achieved using ionic hydrogenation conditions. The combination of a Lewis acid and a silane reducing agent is highly effective for this transformation.[12] Triethylsilane (Et₃SiH) is a mild and selective hydride donor.[13][14] The stereochemical outcome is often directed by the existing stereocenters in the ribose ring, favoring the formation of the thermodynamically more stable β-anomer.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude lactol from the previous step in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) and cool to -40 °C to -78 °C.
-
Reduction: Add triethylsilane (Et₃SiH, ~2-3 eq) followed by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, ~2-3 eq).[15]
-
Reaction: Allow the reaction to stir and slowly warm to 0 °C or room temperature over several hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup and Purification: Extract the product with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product is purified by silica gel column chromatography to afford 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine.
| Step | Key Reagents | Temperature | Key Transformation |
| 1. Coupling | n-BuLi, THF | -78 °C | Aryllithium formation and addition to lactone |
| 2. Reduction | Et₃SiH, BF₃·OEt₂ | -78 °C to RT | Stereoselective reduction of lactol to ether |
Characterization
The final product and key intermediates must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry. The coupling constant (J-value) of the anomeric proton (H-1') is critical for assigning the β-configuration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Optical Rotation: To measure the specific rotation of the chiral molecule.
Conclusion
The synthesis outlined in this guide represents a reliable and scalable route to a highly functionalized C-nucleoside analogue. The convergent strategy, employing a robust lithium-halogen exchange and a diastereoselective ionic reduction, provides excellent control over the critical C-C bond formation and the anomeric stereocenter. This methodology is broadly applicable to the synthesis of a wide range of C-aryl ribosides, providing a solid foundation for drug discovery programs targeting enzymes and pathways where nucleoside stability is paramount.
References
-
Liang, T., et al. (2020). Pyridine‐directed indole C−H glycosylation with glycosyl chlorides. ResearchGate. Available at: [Link]
-
Wang, P., et al. (2021). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of pyridyl C‐glycosides. ResearchGate. Available at: [Link]
-
a) The synthesis of pyridinyl C‐glycosides from glycosyl sulfites and.... ResearchGate. Available at: [Link]
-
Triethylsilane (TES). Organic Chemistry Portal. Available at: [Link]
-
Sharma, R. K., et al. (2012). O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity. PubMed. Available at: [Link]
-
Chandrasekhar, S., et al. (2022). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. National Institutes of Health (PMC). Available at: [Link]
-
Gutmann, M., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis. Available at: [Link]
-
Wang, P., et al. (2021). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. National Institutes of Health. Available at: [Link]
-
triethylsilane. Michigan State University Department of Chemistry. Available at: [Link]
-
Chen, J., et al. (2021). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. National Institutes of Health. Available at: [Link]
-
Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. ResearchGate. Available at: [Link]
-
Representative reductions with triethylsilane: (a) alcohols; (b) ethers. ResearchGate. Available at: [Link]
-
Reductions with hydrosilanes. Wikipedia. Available at: [Link]
-
5-(2',3',5'-Tri-O-benzyl-b-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine. ChemBK. Available at: [Link]
-
Gupta, P. K., et al. (1988). 4-Amino-3-(2,3,5-tri-O-benzyl-beta-D-ribofuranosyl)-5-pyrazole-carbonitrile. Synthesis and conversion into a sugar-blocked 5,7-disubstituted formycin analog. PubMed. Available at: [Link]
-
Wang, H., et al. (2024). Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. PubMed. Available at: [Link]
-
Wang, H., et al. (2024). Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of 6-amino-1,5-dihydro-1-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-4H-imidazo[4,5-c]pyridine-4-thione. PrepChem.com. Available at: [Link]
-
Synthesis of 2,3,5-tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne, potential intermediates for the synthesis of C-nucleosides. RSC Publishing. Available at: [Link]
-
Barker, G., et al. (2020). Recent advances in benzylic and heterobenzylic lithiation. Heriot-Watt University. Available at: [Link]
-
Barker, G., et al. (2020). Recent advances in benzylic and heterobenzylic lithiation. ResearchGate. Available at: [Link]
-
Barker, G., et al. (2020). Recent advances in benzylic and heterobenzylic lithiation. Heriot-Watt Research Portal. Available at: [Link]
-
Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C-H Functionalization. Semantic Scholar. Available at: [Link]
Sources
- 1. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3,5-Tri-O-benzyl-D-ribonolactone: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. 2,3,5-Tri-O-benzyl-D-ribonolactone | 55094-52-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. 55094-52-5 ,2,3,5-tri-o-benzyl-d-ribonolactone;2,3,5-tri-o-benzyl-d-ribono-1,4-lactone,CAS:55094-52-5 [chemsynlab.com]
- 11. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 55094-52-5 | MT05275 [biosynth.com]
- 12. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triethylsilane (TES) [organic-chemistry.org]
- 14. chemistry.msu.edu [chemistry.msu.edu]
- 15. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
